molecular formula C13H9F3N2O3 B11791756 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

Cat. No.: B11791756
M. Wt: 298.22 g/mol
InChI Key: DWBIPHXUGRFFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields, including pharmaceuticals and materials science. This compound features a pyrimidine ring substituted with a phenyl group and a trifluoroethoxy group, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9F3N2O3

Molecular Weight

298.22 g/mol

IUPAC Name

2-phenyl-6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)7-21-10-6-9(12(19)20)17-11(18-10)8-4-2-1-3-5-8/h1-6H,7H2,(H,19,20)

InChI Key

DWBIPHXUGRFFFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.